molecular formula C9H7NO5S B1594673 Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester CAS No. 74222-95-0

Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester

Cat. No. B1594673
CAS RN: 74222-95-0
M. Wt: 241.22 g/mol
InChI Key: HVQWYKPSNHGIDD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester , commonly referred to as TosMIC , is a chemical compound with the molecular formula C9H7NO5S . It belongs to the class of organic compounds known as benzoic acids and derivatives . TosMIC is characterized by its unique functional groups, including an isocyanate , a sulfonyl , and an ester group. These structural features make it a versatile reagent in organic synthesis.



Synthesis Analysis

The synthesis of TosMIC involves several steps, typically starting from readily available precursors. One common method is the reaction of benzoic acid with chlorosulfonyl isocyanate (ClSO2NCO) in the presence of a base. The resulting TosMIC can be isolated as a white crystalline solid.



Molecular Structure Analysis

TosMIC’s molecular structure consists of a benzene ring (benzoyl group) attached to an isocyanate group and a methyl ester group. The isocyanatosulfonyl moiety imparts reactivity, allowing TosMIC to participate in various chemical transformations.




Chemical Reactions Analysis

TosMIC serves as a powerful reagent in organic synthesis. Some notable reactions include:




  • TosMIC Insertion : TosMIC undergoes nucleophilic attack by various nucleophiles (such as amines, alcohols, or carbanions) at the isocyanate carbon. This results in the formation of new C–C or C–N bonds.




  • TosMIC Cyclization : By reacting with nucleophiles bearing acidic protons, TosMIC can form cyclic compounds. For instance, cyclization with an enolate generates β-lactams.




  • TosMIC Amidation : TosMIC reacts with amines to yield amides, making it useful for amide bond formation.





Physical And Chemical Properties Analysis


  • Melting Point : TosMIC typically melts around 100–110°C .

  • Solubility : It is soluble in common organic solvents like dichloromethane, acetone, and ethyl acetate.

  • Stability : TosMIC is sensitive to moisture and should be handled under anhydrous conditions.


Scientific Research Applications

Synthesis and Chemical Properties

  • Studies on the synthesis and properties of benzoic acid derivatives, including esters, highlight innovative methods for creating these compounds and exploring their chemical behavior. For example, the synthesis of aromatic polyamides with low polydispersities demonstrates the potential for developing new materials and chemical intermediates from benzoic acid derivatives (Sugi et al., 2005).

Biological Activities

  • Research on the biological activity of benzoic acid derivatives includes investigations into their antibacterial properties, demonstrating the potential for these compounds to serve as active ingredients in antimicrobial formulations. For instance, a study on the tyrosinase inhibitory effect of benzoic acid derivatives highlights their potential in addressing hyperpigmentation and related skin conditions (Khan et al., 2010).

Environmental and Industrial Applications

  • Benzoic acid derivatives, including esters, are also significant in environmental and industrial contexts, such as their use in plasticizers and solvents. Research on new generation plasticizers, for example, explores the replacement of traditional phthalate esters with benzoic acid derivatives to reduce toxic effects and improve polymer flexibility (Dziwiński et al., 2017).

Analytical Methods

  • The development of analytical methods for detecting benzoic acid and its derivatives in consumer products, such as soft drinks, by techniques like gas chromatography, showcases the relevance of these compounds in food safety and regulatory compliance (Pan et al., 2005).

Safety And Hazards


  • Toxicity : TosMIC is toxic if ingested, inhaled, or absorbed through the skin.

  • Irritant : It can cause skin and eye irritation.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area.


Future Directions

Research on TosMIC continues to explore its applications in synthetic methodologies, drug discovery, and material science. Further investigations into its reactivity, stability, and novel reactions are essential for expanding its utility.


properties

IUPAC Name

methyl 2-isocyanatosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c1-15-9(12)7-4-2-3-5-8(7)16(13,14)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQWYKPSNHGIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073630
Record name Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester
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Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester

CAS RN

74222-95-0
Record name Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester
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Record name Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester
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Record name Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(isocyanatosulphonyl)benzoate
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Synthesis routes and methods

Procedure details

In the same manner as described in Example 1, 4.6 g (95.8% of theory) of N-(2-methoxycarbonylphenylsulfonyl)-N'-[4,6-bis-(difluoromethoxy)pyrimidin-2-yl]-N'-methylurea are obtained from 2.6 g (0.011 mole) of 2-methoxycarbonylphenylsulfonylisocyanate and 2.4 g (0.01 mole) of 2-methylamino-4,6-bis-(difluoromethoxy)pyrimidine in 30 ml of methylene chloride. The product melts at 114°-115° C. after recrystallisation from a mixture of acetone/ether.
Quantity
30 mL
Type
solvent
Reaction Step One
Name
N-(2-methoxycarbonylphenylsulfonyl)-N'-[4,6-bis-(difluoromethoxy)pyrimidin-2-yl]-N'-methylurea
Quantity
4.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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